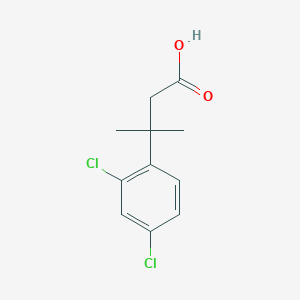

3-(2,4-Dichlorophenyl)-3-methylbutanoic acid

Description

Properties

Molecular Formula |

C11H12Cl2O2 |

|---|---|

Molecular Weight |

247.11 g/mol |

IUPAC Name |

3-(2,4-dichlorophenyl)-3-methylbutanoic acid |

InChI |

InChI=1S/C11H12Cl2O2/c1-11(2,6-10(14)15)8-4-3-7(12)5-9(8)13/h3-5H,6H2,1-2H3,(H,14,15) |

InChI Key |

CHQDXSMHWMLJLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC(=O)O)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Hydroformylation and Subsequent Oxidation Route

One of the primary synthetic approaches to related substituted phenylbutanoic acids involves hydroformylation of substituted propenes, followed by oxidation to the corresponding carboxylic acid.

- Starting Materials: 2,4-dichlorobenzaldehyde or related chlorophenyl derivatives and propionaldehyde.

- Catalysts: Rhodium salts such as rhodium chloride or rhodium 2-ethylhexanoate.

- Reaction Conditions:

- Temperature: 100–160 °C

- Pressure: 15–30 MPa

- Gas mixture: Carbon monoxide and hydrogen in a 1:1 ratio

- Rhodium concentration: 10–1000 ppm relative to olefin

This process yields a mixture of aldehydes (e.g., 2-(4-chlorophenyl)-3-methylbutanal) with high conversion and minimal by-products. The aldehydes are then hydrogenated using nickel-based catalysts (20–60% Ni on supports like alumina or kieselguhr) at 80–120 °C to produce the corresponding alcohols. Subsequent oxidation with potassium permanganate in acidic medium converts the alcohols to the target carboxylic acid with yields around 83% and melting points consistent with literature values (89–91 °C).

| Step | Conditions/Details | Yield (%) | Notes |

|---|---|---|---|

| Hydroformylation | RhCl catalyst, 100–160 °C, 15–30 MPa, CO/H2 1:1 | ~90 | High selectivity, minimal by-products |

| Hydrogenation | Ni catalyst (50–55% Ni), 80–120 °C | >90 | High selectivity to saturated alcohol |

| Oxidation (KMnO4/H2SO4) | 20–25 °C, 2 h addition, followed by workup | ~83 | Purification by recrystallization |

Nucleophilic Aromatic Substitution and Ester Hydrolysis

An alternative approach involves the nucleophilic substitution of 2,4-dichlorophenol with ethyl 2-bromo-3-methylbutanoate to form the corresponding phenoxyalkanoate esters. These esters are then hydrolyzed (saponified) to yield the free acid.

- Key Reaction: Reaction of 2,4-dichlorophenol with ethyl 2-bromo-3-methylbutanoate in the presence of a base.

- Follow-up: Saponification of the ester to the acid.

- Advantages: This method allows for structural variation and enantiomeric resolution when combined with chiral starting materials or subsequent coupling steps.

- Applications: Used in the synthesis of related amides for structure-activity relationship studies.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | 2,4-dichlorophenol + ethyl 2-bromo-3-methylbutanoate + base | Formation of ethyl 2-(2,4-dichlorophenoxy)-3-methylbutanoate |

| Saponification | Base hydrolysis of ester | 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid |

Conversion via Acid Chloride Intermediate and Amide Coupling

In processes involving derivatives of 3-(2,4-dichlorophenyl)-3-methylbutanoic acid, the carboxylic acid is converted to reactive intermediates such as acid chlorides or mixed anhydrides using reagents like thionyl chloride, oxalyl chloride, or methanesulfonyl chloride.

- Solvents: Aprotic polar solvents such as tetrahydrofuran, dichloromethane, dioxane, toluene, dimethylformamide.

- Conditions: 0–50 °C, often around room temperature.

- Applications: Subsequent coupling with amines to form amides or other derivatives.

- Notes: This method is well-documented for preparing derivatives with controlled stereochemistry and polymorphism.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acid chloride formation | Thionyl chloride or oxalyl chloride (0.5–2 eq) in aprotic solvent | Activation of acid for coupling |

| Amide coupling | Amine base and solvent (e.g., THF) | Formation of amide derivatives |

Optical Resolution and Enantiomeric Purification

For chiral 3-(2,4-dichlorophenyl)-3-methylbutanoic acid, optical resolution is critical.

- Method: Resolution of racemic mixtures via salt formation with resolving agents in aqueous and organic solvents (alcohols with C3–C5 chains).

- Advantages: Environmentally benign, allows recovery and recycling of resolving agents and solvents.

- Yields: Quantitative yields with high optical purity.

- Industrial Relevance: Used in the production of chiral intermediates for synthetic pyrethroids and pharmaceuticals.

Comparative Data Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydroformylation/Oxidation | 2,4-Dichlorobenzaldehyde, propionaldehyde | Rhodium chloride, Ni catalyst, KMnO4 | 100–160 °C, 15–30 MPa; 80–120 °C; RT | ~83 | Multi-step, high selectivity, scalable |

| Nucleophilic substitution + saponification | 2,4-Dichlorophenol, ethyl 2-bromo-3-methylbutanoate | Base (e.g., K2CO3) | RT to reflux | Moderate | Allows structural variation |

| Acid chloride intermediate + amide coupling | 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid | Thionyl chloride, oxalyl chloride, amines | 0–50 °C | High | Used for derivative synthesis |

| Optical resolution | Racemic 3-(2,4-dichlorophenyl)-3-methylbutanoic acid | Resolving agents, alcohol solvents | Ambient temperature | Quantitative | Environmentally friendly, industrially viable |

Summary of Research Results and Notes

- The hydroformylation route is well-established and provides a high-purity intermediate aldehyde, which can be efficiently converted to the target acid with good yield and selectivity.

- Nucleophilic substitution methods enable the introduction of the 2,4-dichlorophenyl moiety onto a butanoic acid skeleton, facilitating analog synthesis for SAR studies.

- Conversion to acid chlorides and subsequent amide coupling is a versatile approach for derivative synthesis, often used in pharmaceutical intermediate preparation.

- Optical resolution methods provide access to enantiomerically pure compounds, essential for biological activity and commercial applications.

- The choice of method depends on the desired scale, purity, stereochemistry, and downstream application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-3-methylbutanoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid

- Synonyms: 2-(4-Chlorophenyl)-3-methylbutanoic acid (CAS 2012-74-0) .

- Molecular Formula : C₁₁H₁₃ClO₂

- Molecular Weight : 212.67 g/mol .

- Structure: Features a butanoic acid backbone substituted with a methyl group and a 2,4-dichlorophenyl ring at the β-position .

Comparison with Structurally Similar Compounds

3-(2,4-Dichlorophenyl)propanoic Acid

- CAS : 55144-92-8 .

- Molecular Formula : C₉H₈Cl₂O₂.

- Molecular Weight : 219.06 g/mol .

- Key Differences: Shorter propanoic acid chain (vs. butanoic acid in the target compound). Lacks a methyl substituent, reducing steric hindrance.

- Applications : Similar use as a synthetic intermediate, but structural simplicity may favor different reactivity in esterification or amidation reactions .

3-(4-Chlorophenoxy)-3-methylbutanoic Acid

- CAS : 1226272-36-1 .

- Molecular Formula : C₁₁H₁₃ClO₃.

- Molecular Weight : 228.67 g/mol .

- Key Differences: Replaces the 2,4-dichlorophenyl group with a 4-chlorophenoxy moiety.

- Biological Implications: Phenoxy groups are common in agrochemicals (e.g., herbicides), suggesting divergent applications compared to the dichlorophenyl analog .

(2S)-Amino-3-(4-Chlorophenyl)-3-Methylbutanoic Acid

- Molecular Weight : 227.69 g/mol .

- Key Differences: Substitution of one chlorine with an amino group (-NH₂). The amino group increases basicity, altering pharmacokinetic properties (e.g., absorption, metabolism).

- Applications: Potential use in peptide synthesis or as a chiral building block in drug design, differing from the carboxylic acid focus of the target compound .

3-(2-Fluorophenyl)-3-methylbutanoic Acid

- CAS : 1240568-37-9 .

- Key Differences :

- Fluorine replaces chlorine at the 2-position.

- Fluorine’s smaller atomic radius and higher electronegativity may reduce steric bulk and alter electronic effects, impacting receptor binding in bioactive contexts.

- Applications : Fluorinated analogs are often explored for improved metabolic stability in pharmaceuticals .

Spirodiclofen

- CAS : 148477-71-8 .

- Structure : Contains a 2,4-dichlorophenyl group linked to a tetronic acid derivative via a spirocyclic framework.

- Key Differences: Esterification of the carboxylic acid (as 2,2-dimethylbutanoate) increases lipophilicity. Applications: Registered as a miticide (Envidor®), highlighting the role of dichlorophenyl groups in agrochemical activity .

Structural and Functional Analysis

Impact of Halogenation

Chlorine vs. Fluorine :

- Mono-chloro analogs (e.g., 4-chlorophenoxy derivative) exhibit reduced steric effects, possibly favoring different biological targets .

Backbone Modifications

- Butanoic vs. Propanoic Acid: The longer chain in butanoic acid may improve van der Waals interactions in protein binding . Propanoic acid derivatives (e.g., 3-(2,4-dichlorophenyl)propanoic acid) offer simpler synthesis but reduced conformational flexibility .

Biological Activity

3-(2,4-Dichlorophenyl)-3-methylbutanoic acid, also known as a derivative of isovaleric acid, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a dichlorophenyl moiety that enhances its interaction with biological targets, making it a subject of interest in various therapeutic contexts.

- Chemical Formula : C11H13Cl2O2

- Molecular Weight : 244.13 g/mol

- Structure : The compound features a branched chain with a dichlorophenyl group, which is pivotal for its biological interactions.

Antihypertensive Effects

Recent studies have explored the antihypertensive properties of compounds related to 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid. For instance, derivatives have been synthesized and evaluated for their ability to lower blood pressure through mechanisms involving angiotensin II receptor antagonism.

- Key Findings :

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are critical for mitigating oxidative stress-related damage in cells.

- Research Insights :

Antibacterial Properties

The antibacterial activity of 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid and its derivatives has been assessed against several pathogenic bacteria.

- Results :

Case Study 1: Antihypertensive Activity

A study synthesized several analogs of 3-(2,4-Dichlorophenyl)-3-methylbutanoic acid and evaluated their antihypertensive effects. The most potent derivative reduced systolic blood pressure significantly in hypertensive rat models.

- Table 1: Antihypertensive Activity of Derivatives

| Compound | Systolic Blood Pressure Reduction (mmHg) |

|----------|------------------------------------------|

| Parent Compound | 5 ± 1 |

| Derivative A | 15 ± 2 |

| Derivative B | 20 ± 3 |

| Derivative C | 25 ± 4 |

Case Study 2: Antioxidant Efficacy

In another investigation, the antioxidant capacity of the compound was measured using the DPPH assay. The results indicated a strong correlation between structural modifications and increased antioxidant activity.

- Table 2: Antioxidant Activity (IC50 Values)

| Compound | IC50 (µM) |

|----------|-----------|

| Parent Compound | 50 ± 5 |

| Derivative A | 30 ± 3 |

| Derivative B | 25 ± 2 |

| Derivative C | 15 ± 1 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2,4-dichlorophenyl)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation of 2,4-dichlorobenzene with 3-methylbut-2-enoic acid, followed by oxidation using potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄). Alternative routes include halogenation of precursor aromatic rings using Cl₂ or Br₂ under UV light . Optimize yields by controlling temperature (e.g., 20–80°C) and solvent polarity (toluene or dichloromethane). Monitor purity via HPLC with UV detection (λ = 254 nm) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns on the phenyl ring and methyl branching. For electronic properties, employ FT-IR to identify carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and mass spectrometry (MS) for molecular ion peaks (e.g., m/z ~249 for [M+H]⁺). X-ray crystallography resolves stereochemistry, while DFT calculations (e.g., Gaussian 16) predict charge distribution and reactivity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against E. coli and S. aureus. For anti-inflammatory potential, test inhibition of COX-1/COX-2 enzymes via ELISA. Antioxidant activity can be assessed via DPPH radical scavenging assays. Use IC₅₀ values to quantify potency .

Advanced Research Questions

Q. How does the dichlorophenyl moiety influence binding affinity in molecular docking studies?

- Methodology : Perform docking simulations (AutoDock Vina) with targets like cyclooxygenase-2 (PDB ID: 5KIR). Compare binding energies of 3-(2,4-dichlorophenyl)-3-methylbutanoic acid to analogs lacking chlorine substituents. The electron-withdrawing Cl groups enhance π-π stacking with aromatic residues (e.g., Tyr385) but may sterically hinder interactions in crowded binding pockets .

Q. What metabolic pathways degrade this compound in environmental or biological systems?

- Methodology : Incubate with Rhodococcus spp. (a PCB-degrading bacteria) and analyze metabolites via LC-HRMS. Key intermediates may include 3-(2,4-dichlorophenyl)-3-oxopropanoic acid (via β-oxidation) or hydroxylated derivatives. Compare degradation rates to structurally similar compounds (e.g., 2,4-dichlorocinnamic acid) .

Q. How do enantiomeric forms of this compound differ in biological activity?

- Methodology : Resolve enantiomers using chiral HPLC (Chiralpak IA column) and test isolated (R)- and (S)-forms in in vitro assays. For example, (R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid derivatives show higher affinity for GABA receptors than their (S)-counterparts .

Q. How can contradictory data on substituent effects be resolved?

- Case Study : If antimicrobial activity is higher in 3-methylbutanoic acid derivatives compared to propanoic analogs (e.g., 3-(2,4-dichlorophenyl)propanoic acid), conduct comparative SAR studies. Use molecular dynamics simulations to assess conformational stability in lipid bilayers or enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.